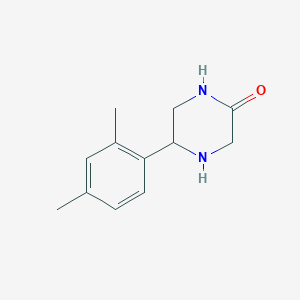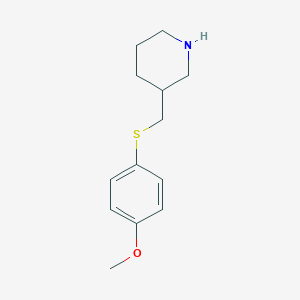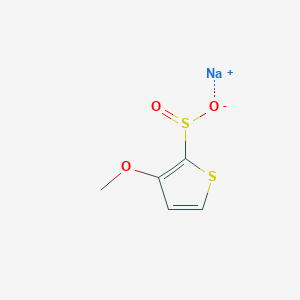![molecular formula C13H16N2O4 B13211498 1-[2-Amino-1-(3-nitrophenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13211498.png)
1-[2-Amino-1-(3-nitrophenyl)ethyl]cyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-Amino-1-(3-nitrophenyl)ethyl]cyclobutane-1-carboxylic acid is a complex organic compound characterized by a cyclobutane ring substituted with an amino group and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-Amino-1-(3-nitrophenyl)ethyl]cyclobutane-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of cyclobutane-1-carboxylic acid with appropriate reagents to introduce the amino and nitrophenyl groups. The reaction conditions often require controlled temperatures and the use of organic solvents to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
1-[2-Amino-1-(3-nitrophenyl)ethyl]cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents.
Substitution: The amino group can participate in substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Various electrophiles can be used, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups at the amino position.
Scientific Research Applications
1-[2-Amino-1-(3-nitrophenyl)ethyl]cyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which 1-[2-Amino-1-(3-nitrophenyl)ethyl]cyclobutane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The amino and nitrophenyl groups can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing various biochemical pathways. The exact pathways and targets would depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Amino-1-cyclobutanecarboxylic acid: Lacks the nitrophenyl group, making it less complex.
N-Boc-1-aminocyclobutanecarboxylic acid: Contains a Boc protecting group, used in peptide synthesis.
Uniqueness
1-[2-Amino-1-(3-nitrophenyl)ethyl]cyclobutane-1-carboxylic acid is unique due to the presence of both the amino and nitrophenyl groups on the cyclobutane ring. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
Molecular Formula |
C13H16N2O4 |
|---|---|
Molecular Weight |
264.28 g/mol |
IUPAC Name |
1-[2-amino-1-(3-nitrophenyl)ethyl]cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C13H16N2O4/c14-8-11(13(12(16)17)5-2-6-13)9-3-1-4-10(7-9)15(18)19/h1,3-4,7,11H,2,5-6,8,14H2,(H,16,17) |
InChI Key |
WKYBTBVVYOMIRV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C(CN)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{3-Methyl-5-[2-(trifluoromethyl)phenyl]furan-2-yl}acetic acid](/img/structure/B13211447.png)
![Methyl 5-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13211452.png)

![7-(Oxolane-3-sulfonyl)-2-oxa-7-azabicyclo[4.1.0]heptane](/img/structure/B13211459.png)

![6-(2-Methylphenyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B13211482.png)





![2-(Chloromethyl)-5-[(2-methyl-1H-imidazol-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B13211517.png)
